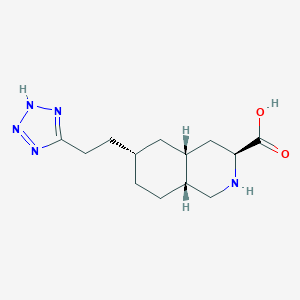

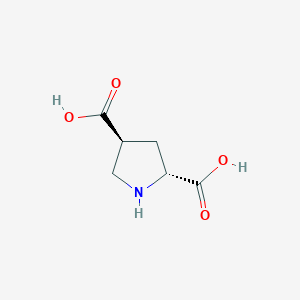

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. It is an important building block for the production of glutamate, which is a major excitatory neurotransmitter in the central nervous system. PDC has been the subject of intense research due to its potential therapeutic applications in the treatment of various neurological disorders.

作用機序

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid acts as a precursor for the synthesis of glutamate, which is a major excitatory neurotransmitter in the brain. Glutamate binds to NMDA receptors, which are involved in learning and memory. This compound has been shown to enhance the release of glutamate, which can improve cognitive function and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to enhance the release of glutamate, which can improve cognitive function and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.

実験室実験の利点と制限

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. This compound is readily available and can be synthesized using a variety of methods. This compound is also stable and can be stored for long periods of time. However, this compound also has some limitations for lab experiments. This compound can be toxic at high concentrations, and care must be taken when handling this compound. This compound can also be difficult to purify, and impurities can affect the results of experiments.

将来の方向性

There are several future directions for research on (2R,4S)-pyrrolidine-2,4-dicarboxylic acid. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the development of neurological disorders. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Conclusion:

This compound is a non-proteinogenic amino acid that plays a crucial role in the synthesis of neurotransmitters in the brain. This compound has potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to enhance the release of glutamate, which can improve cognitive function and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage. Future research is needed to fully understand the potential therapeutic applications of this compound.

合成法

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield this compound. The Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide and ethyl chloroformate, followed by hydrolysis to yield this compound. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to yield this compound.

科学的研究の応用

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to enhance the release of glutamate, which can improve cognitive function and memory. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and damage.

特性

CAS番号 |

159000-54-1 |

|---|---|

分子式 |

C6H9NO4 |

分子量 |

159.14 g/mol |

IUPAC名 |

(2R,4S)-pyrrolidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |

InChIキー |

NRSBQSJHFYZIPH-IUYQGCFVSA-N |

異性体SMILES |

C1[C@@H](CN[C@H]1C(=O)O)C(=O)O |

SMILES |

C1C(CNC1C(=O)O)C(=O)O |

正規SMILES |

C1C(CNC1C(=O)O)C(=O)O |

ピクトグラム |

Irritant |

同義語 |

1-pyrrolidine-2,4-dicarboxylic acid 1-trans-pyrrolidine-2,4-dicarboxylic acid 2,4-pyrrolidine dicarboxylate L-pyrrolidine-2,4-dicarboxylic acid L-trans-2,4-pyrrolidine dicarboxylate L-trans-pyrrolidine-2,4-dicarboxylic acid PDC-2,4 pyrrolidine-2,4-dicarboxylate pyrrolidine-2,4-dicarboxylic acid pyrrolidine-2,4-dicarboxylic acid, (2R-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2R-trans)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-cis)-isomer pyrrolidine-2,4-dicarboxylic acid, (2S-trans)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)